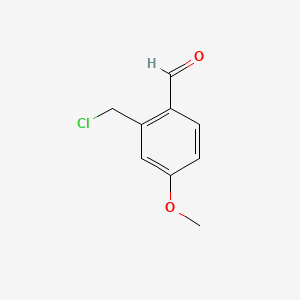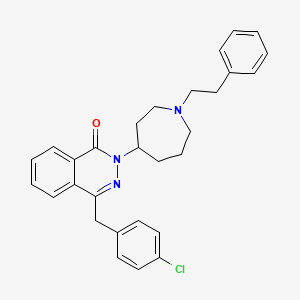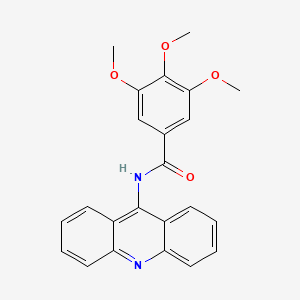
N-9-Acridinyl-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-9-Acridinyl-3,4,5-trimethoxybenzamide typically involves the reaction of 9-aminoacridine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-9-Acridinyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the acridine moiety or the benzamide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or acridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives of the acridine or benzamide moieties, while reduction can produce reduced forms of these groups
Wissenschaftliche Forschungsanwendungen
N-9-Acridinyl-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer activity.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-9-Acridinyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA or proteins, thereby influencing various cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
N-9-Acridinyl-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
Trimethobenzamide: An antiemetic used to treat nausea and vomiting.
N-9-Acridinylmaleimide: A compound used in fluorescence studies and as a reagent for thiol groups.
The uniqueness of this compound lies in its specific structural features and potential applications in various scientific fields. Its ability to interact with DNA and proteins makes it a valuable tool for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1252-07-9 |
|---|---|
Molekularformel |
C23H20N2O4 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N-acridin-9-yl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-27-19-12-14(13-20(28-2)22(19)29-3)23(26)25-21-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)21/h4-13H,1-3H3,(H,24,25,26) |
InChI-Schlüssel |
FXGZNGNURBHEEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


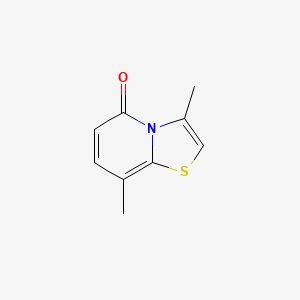
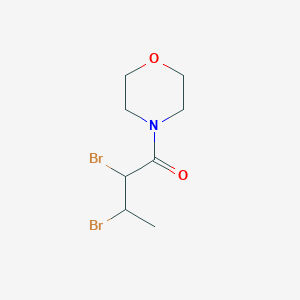
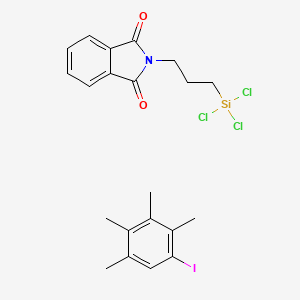
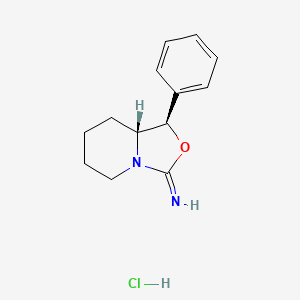
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
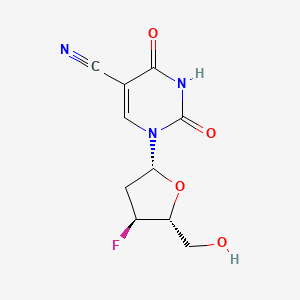
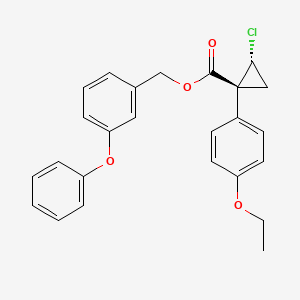
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
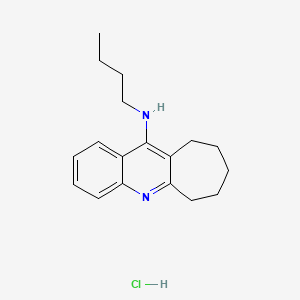
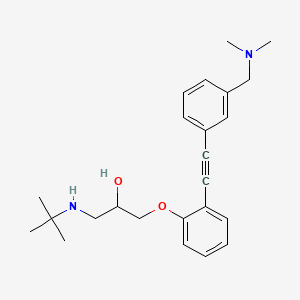

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
